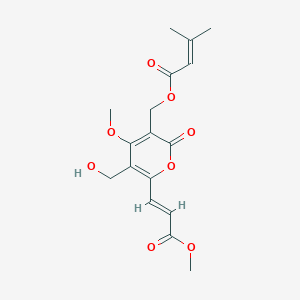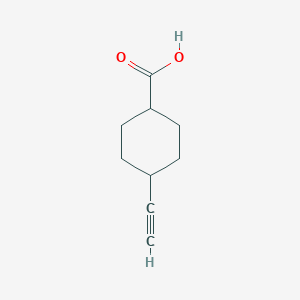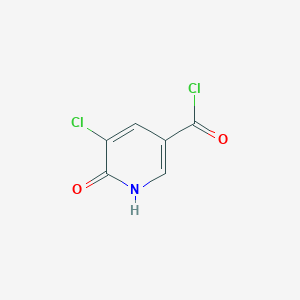
5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE is a chemical compound with the molecular formula C6H3Cl2NO2 and a molecular weight of 192 g/mol It is a derivative of nicotinic acid and is characterized by the presence of both chloro and hydroxyl functional groups on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE typically involves multiple steps. One common method starts with 6-hydroxynicotinic acid, which is reacted with an acid chloride to form 6-hydroxynicotinoyl chloride . This intermediate is then treated with chlorine gas to introduce the chloro group, resulting in the formation of this compound . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods typically involve the same basic steps as laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nicotinic acid derivatives.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes that process nicotinic acid derivatives . The chloro and hydroxyl groups on the pyridine ring allow it to form specific interactions with active sites of enzymes, thereby affecting their activity .
相似化合物的比较
Similar Compounds
6-Chloronicotinoyl chloride: Similar in structure but lacks the hydroxyl group.
5,6-Dichloronicotinic acid: Contains two chloro groups but lacks the hydroxyl group.
6-Hydroxynicotinic acid: Contains a hydroxyl group but lacks the chloro group.
Uniqueness
5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
117027-74-4 |
|---|---|
分子式 |
C6H3Cl2NO2 |
分子量 |
192 g/mol |
IUPAC 名称 |
5-chloro-6-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-3(5(8)10)2-9-6(4)11/h1-2H,(H,9,11) |
InChI 键 |
DXPAQTUPQVXLTE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1C(=O)Cl)Cl |
规范 SMILES |
C1=C(C(=O)NC=C1C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


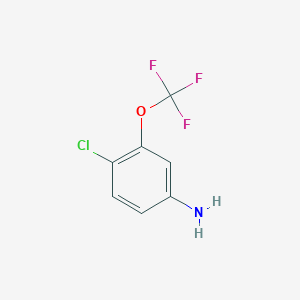
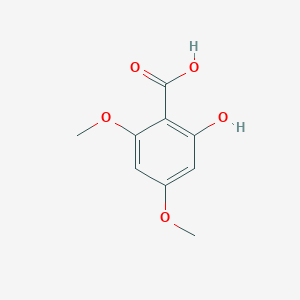
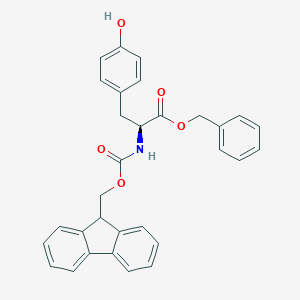
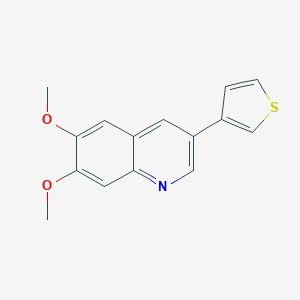
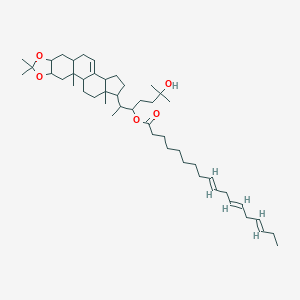
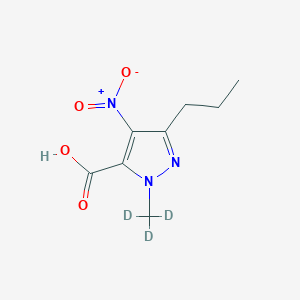
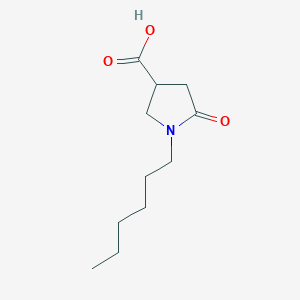
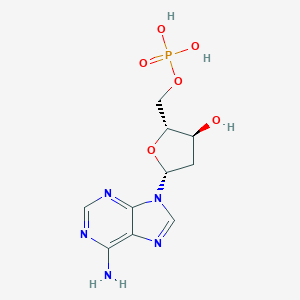
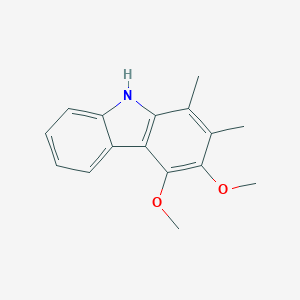
![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)


